molecular formula C6H15Cl3N2 B6596900 2-(2-chloroethyl)piperazine dihydrochloride CAS No. 5167-09-9

2-(2-chloroethyl)piperazine dihydrochloride

Cat. No. B6596900
CAS RN: 5167-09-9
M. Wt: 221.6 g/mol
InChI Key: YEOULXNUCBERTD-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)piperazine dihydrochloride (CEPDC) is an organic compound belonging to the class of piperazines. It is an important intermediate in the synthesis of many pharmaceuticals, and is widely used in scientific research. CEPDC is a white solid with a molecular weight of 225.1 g/mol and a melting point of 87-89°C. Its solubility in water is low, and it is mainly used in the form of its hydrochloride salt.

Scientific Research Applications

Anticancer Research

A study focused on designing and synthesizing novel piperazine (2-chloroethyl)-1-nitrosourea analogues as anticancer agents. These compounds were tested against various human cancer cell lines, with compound 6f showing potent activity against the HCT-116 cell line, indicating its potential as an anticancer agent (Sowmithri, Kumar, Mahesh, & Krishnamohan, 2022).

Synthesis of Differentially Protected Piperazines

Research on the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been conducted. These compounds, starting from commercially available piperazine derivatives, are valuable in creating biologically active compounds and in constructing combinatorial libraries (Gao & Renslo, 2007).

Development of Piperazine-based Ligands

A study highlighted the significance of piperazine-based compounds in research, as the piperazine nucleus is found in many biologically active compounds. Piperazine derived ligands and their metal complexes have been used in various fields including antimicrobial, antioxidant, anticancer, DNA binding, and in the creation of metal-organic frameworks (Kant, Kaur, Hilal, Aggarwal, & Maji, 2020).

Corrosion Inhibition Research

In the field of materials science, piperazine derivatives have been studied as corrosion inhibitors for mild steel in acidic media. These studies have shown that certain piperazine derivatives can significantly inhibit corrosion, with their effectiveness varying with temperature and concentration (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Carbon Dioxide Capture Research

Piperazine has been extensively studied as a solvent for post-combustion carbon dioxide capture. Research has focused on improving this process by investigating the effects of various substituents on piperazine, aiming to enhance CO2 absorption capacity and reduce volatility-related losses (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

Environmental Biotechnology

A study on the degradation of piperazine by a bacterial strain isolated from activated sludge highlighted the potential of using bioremediation to manage piperazine pollution. This research provided insights into the optimal conditions for piperazine degradation and proposed a degradation pathway (Cai, Li, Cai, & He, 2013).

properties

IUPAC Name

2-(2-chloroethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOULXNUCBERTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCCl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(E. F. Rogers and H. J. Becker, U.S. Pat. No. 3,281,423 (1966).) To 25.0 g (0.192 mol) of 2-(2-hydroxyethyl)piperazine, chilled in dry ice, 125 ml SOCl2 was cautiously added dropwise. After addition was complete, the mixture was cautiously heated on a steam bath with stirring for 2 hr. The reaction was cooled and treated cautiously with H2O until a solution resulted. The reaction was evaporated to dryness, and the dark residue was redissolved in H2O and filtered. The dark filtrate was heated on the steam bath with decolorizing carbon for 30 min and filtered to yield a pale yellow solution. Acetone was added to precipitate the product in two crops: 29.3 g white solid, mp 336°-339° dec., and 11.6 g (total 96% yield) pale-yellow solid, mp 330°-350° dec. (E. F. Rogers and H. J. Becker, U.S. Pat. No. 3,281,423 (1966) mp 348°-350° dec.)
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